Benzenamine, 3-(chloromethyl)-2,4,6-triiodo-
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Overview
Description
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of three iodine atoms, a chloromethyl group, and an amine group attached to a benzene ring. Its unique structure makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(chloromethyl)-2,4,6-triiodo- typically involves multiple steps, starting with the iodination of benzenamine. The process includes:
Iodination: Benzenamine is treated with iodine and an oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.
Chloromethylation: The iodinated benzenamine is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Formation of derivatives such as 3-(cyanomethyl)-2,4,6-triiodobenzenamine.
Oxidation: Formation of 3-(chloromethyl)-2,4,6-triiodonitrobenzene.
Reduction: Formation of secondary amines like N-methyl-3-(chloromethyl)-2,4,6-triiodobenzenamine.
Scientific Research Applications
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(chloromethyl)-2,4,6-triiodo- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chloromethyl group is replaced by nucleophiles. The iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-2-methyl-: Similar structure but lacks iodine atoms.
Benzenamine, 3-(chloromethyl)-2,4,6-tribromo-: Contains bromine instead of iodine.
Benzenamine, 3-(bromomethyl)-2,4,6-triiodo-: Similar structure with bromomethyl group.
Uniqueness
Benzenamine, 3-(chloromethyl)-2,4,6-triiodo- is unique due to the presence of three iodine atoms, which significantly influence its chemical properties and reactivity. The combination of chloromethyl and iodine groups makes it a versatile compound for various applications, particularly in fields requiring heavy atom labeling and radiopharmaceutical development.
Properties
CAS No. |
1076-25-1 |
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Molecular Formula |
C7H5ClI3N |
Molecular Weight |
519.29 g/mol |
IUPAC Name |
3-(chloromethyl)-2,4,6-triiodoaniline |
InChI |
InChI=1S/C7H5ClI3N/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2,12H2 |
InChI Key |
YTDOYYPORSPYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)CCl)I |
Origin of Product |
United States |
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